7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
7,7-dimethyl-1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-8(2)5-9-3-6-4-10-11-7(6)8;;/h4,9H,3,5H2,1-2H3,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJILTRXNCGMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1NN=C2)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-1-butyne with hydrazine hydrate, followed by cyclization with 2,3-dichloropyridine under reflux conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of pyrazolopyridine.
Reduction: Reduced pyrazolopyridine derivatives.
Substitution: Substituted pyrazolopyridine derivatives with various functional groups.
科学的研究の応用
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds related to 7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For instance, a study demonstrated that certain derivatives showed promising results in both in vitro and in vivo models of inflammation, suggesting their potential as therapeutic agents for inflammatory diseases .
1.2 Anticancer Activity
The compound has also been investigated for its anticancer properties. A series of pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, making them candidates for further development as anticancer drugs .
1.3 Neurological Applications
There is emerging evidence suggesting that 7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride may have neuroprotective effects. Studies have shown that it could potentially modulate pathways involved in neurodegenerative diseases by inhibiting specific enzymes linked to neuronal damage and inflammation . This aspect opens avenues for research into its use in treating conditions such as Alzheimer's disease and multiple sclerosis.
Case Studies
作用機序
The mechanism of action of 7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its antiproliferative effects .
類似化合物との比較
Structural Analogs and Substituent Effects
The pyrazolo[4,3-c]pyridine scaffold is highly versatile, with modifications at the 1-, 3-, and 7-positions significantly influencing physicochemical and biological properties. Key analogs include:
Key Observations :
- Core Isomerism : Pyrazolo[3,4-c]pyridine derivatives (e.g., 1228878-69-0) exhibit lower similarity (0.83) due to positional isomerism of the pyrazole ring, which may alter binding interactions .
Physicochemical Properties
Melting points and synthetic yields vary with substituents:
- Synthetic Yields : Derivatives with methoxyalkyl substituents (e.g., 12g: 30% yield) show lower yields compared to alkyl-substituted analogs (e.g., 12f: 45% yield), likely due to increased steric hindrance or solubility issues during synthesis .
- Melting Points : Larger substituents correlate with lower melting points (e.g., 12h: 84–85°C for 3-methoxypropyl vs. 12f: 142–143°C for 3-propyl), suggesting reduced crystallinity with polar groups .
生物活性
7,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS No. 943145-91-3) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[4,3-c]pyridines, which are known for various therapeutic properties including anti-inflammatory and anti-cancer effects.
- Molecular Formula : C8H14Cl2N3
- Molecular Weight : 224.13 g/mol
- CAS Number : 943145-91-3
Research indicates that compounds like 7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride may act as allosteric modulators of various receptors. Specifically, they have been studied for their interactions with NMDA receptors and their role in modulating neurotransmission and neuroprotection .
Pharmacological Effects
- Neuroprotective Properties : Studies have shown that this compound exhibits neuroprotective effects by enhancing synaptic plasticity and reducing neuronal apoptosis in models of neurodegenerative diseases.
- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of HeLa and A375 human tumor cells with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines in immune cells, indicating potential applications in treating inflammatory conditions.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of 7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is influenced by its molecular structure. Variations in substituents on the pyrazole ring have been shown to significantly affect its potency and selectivity for target receptors. For example:
Q & A
Q. Basic Research Focus
- Methodological Answer :
Laboratory handling requires full personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of aerosols. Waste must be segregated into halogenated organic containers and processed by certified hazardous waste management services to prevent environmental contamination. These protocols align with general safety guidelines for pyrazolo-pyridine derivatives, which often exhibit reactivity or toxicity .
How can researchers optimize the synthesis of 7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride?
Q. Basic Research Focus
- Methodological Answer :
Synthesis optimization involves multi-step reactions, including cyclization and dihydrochloride salt formation. Key parameters include:- Temperature Control : Maintain ≤60°C during cyclization to prevent side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability.
- Purification : Employ column chromatography with silica gel and a methanol/ethyl acetate gradient to isolate the dihydrochloride salt .
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic Research Focus
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrazolo-pyridine core (e.g., δ 2.1–2.5 ppm for methyl groups, δ 3.5–4.2 ppm for tetrahydro protons).
- HRMS (ESI) : Confirm molecular ion [M+H]+ at m/z 239.15 (theoretical) with <2 ppm error .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (650–800 cm⁻¹) .
How do structural analogs of this compound inform its potential pharmacological applications?
Q. Advanced Research Focus
- Methodological Answer :
Analogs like 3-(3-chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS 1172900-86-5) exhibit activity as kinase inhibitors. Comparative studies should:
What strategies resolve contradictions in reported biological activity data for pyrazolo-pyridine derivatives?
Q. Advanced Research Focus
- Methodological Answer :
Discrepancies often arise from assay conditions or impurity profiles. To address this:- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- HPLC Purity Analysis : Ensure ≥95% purity using a C18 column and UV detection at 254 nm.
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., Organic & Biomolecular Chemistry) to identify consensus mechanisms .
How can computational modeling predict the stability of the dihydrochloride salt under varying environmental conditions?
Q. Advanced Research Focus
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hygroscopicity and salt dissociation in aqueous media.
- Thermogravimetric Analysis (TGA) : Validate predictions by measuring weight loss at 100–150°C (indicative of HCl release).
- pH-Solubility Profiling : Use Henderson-Hasselbalch equations to predict solubility changes in physiological buffers .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus
- Methodological Answer :
Key challenges include:- Reaction Exotherm Management : Use jacketed reactors with cooling loops to control temperature spikes.
- Salt Formation Consistency : Optimize HCl gas flow rate during precipitation to avoid amorphous byproducts.
- Regulatory Compliance : Adhere to ICH Q11 guidelines for critical quality attributes (CQAs) like particle size distribution .
How does the compound’s stereochemistry influence its interaction with biological targets?
Q. Advanced Research Focus
- Methodological Answer :
The tetrahydro-pyridine ring’s chair conformation affects binding. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
